3,4,5-trihydroxy-N'-[(E)-thiophen-3-ylmethylidene]benzohydrazide
Description
3,4,5-TRIHYDROXY-N’~1~-[(E)-1-(3-THIENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzohydrazide core with three hydroxyl groups and a thienylmethylidene substituent, which contribute to its distinctive properties.
Properties
Molecular Formula |
C12H10N2O4S |
|---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
3,4,5-trihydroxy-N-[(E)-thiophen-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H10N2O4S/c15-9-3-8(4-10(16)11(9)17)12(18)14-13-5-7-1-2-19-6-7/h1-6,15-17H,(H,14,18)/b13-5+ |
InChI Key |
CCJXNESKXFEVSM-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CSC=C1/C=N/NC(=O)C2=CC(=C(C(=C2)O)O)O |
Canonical SMILES |
C1=CSC=C1C=NNC(=O)C2=CC(=C(C(=C2)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIHYDROXY-N’~1~-[(E)-1-(3-THIENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 3,4,5-trihydroxybenzoic acid hydrazide and 3-thiophenecarboxaldehyde. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIHYDROXY-N’~1~-[(E)-1-(3-THIENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azomethine group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4,5-TRIHYDROXY-N’~1~-[(E)-1-(3-THIENYL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-TRIHYDROXY-N’~1~-[(E)-1-(3-THIENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, while the azomethine group can interact with nucleophiles. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trihydroxybenzoic acid (Gallic acid): Shares the trihydroxybenzene core but lacks the azomethine and thienylmethylidene groups.
3,4,5-Trihydroxy-N’-(1-methyl-4-piperidinylidene)benzohydrazide: Similar structure but with a different substituent on the azomethine group.
Uniqueness
3,4,5-TRIHYDROXY-N’~1~-[(E)-1-(3-THIENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of hydroxyl groups and the thienylmethylidene substituent, which confer distinct chemical and biological properties not found in its analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
